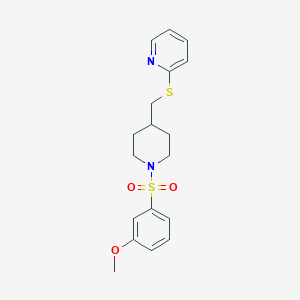

2-(((1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine

Description

Properties

IUPAC Name |

2-[[1-(3-methoxyphenyl)sulfonylpiperidin-4-yl]methylsulfanyl]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S2/c1-23-16-5-4-6-17(13-16)25(21,22)20-11-8-15(9-12-20)14-24-18-7-2-3-10-19-18/h2-7,10,13,15H,8-9,11-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRFLFZZEKOPBOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)CSC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(((1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Piperidine Intermediate: Starting with 4-piperidone, it undergoes sulfonylation with 3-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

Thioether Formation: The sulfonylated piper

Biological Activity

The compound 2-(((1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine (CAS No. 1421457-98-8) is a complex organic molecule that features a pyridine ring linked to a piperidine moiety through a thioether bond. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts.

Chemical Structure

The structural formula of the compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from piperidone, which is sulfonylated and subsequently modified to form the thioether linkage. The general synthetic route includes:

- Formation of the Piperidine Intermediate : Sulfonylation of 4-piperidone with 3-methoxybenzenesulfonyl chloride.

- Thioether Formation : Reaction with a suitable thiol to establish the thioether bond with the pyridine ring.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of this compound. Notably, the compound exhibited significant activity against several pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for effective derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory activities. It demonstrated notable inhibition against acetylcholinesterase (AChE) and urease, which are critical targets in treating neurodegenerative diseases and managing urinary disorders, respectively. The inhibition constants (IC50) for AChE were found to be significantly low, suggesting a strong affinity for the enzyme .

Study 1: Antimicrobial Efficacy

A study conducted on a series of synthesized derivatives including our compound showed that compounds bearing the piperidine nucleus had enhanced antibacterial activity compared to their non-sulfonated counterparts. The study highlighted that the introduction of the methoxyphenylsulfonyl group was crucial for improving bioactivity .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 2-(((1-(3-Methoxyphenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine | 0.22 | Staphylococcus aureus |

| Other Derivative A | 0.25 | Escherichia coli |

Study 2: Enzyme Inhibition Profile

In another research effort focusing on enzyme inhibition, various derivatives were tested against AChE and urease. The results indicated that modifications on the piperidine core significantly influenced inhibitory potency.

| Compound | AChE IC50 (μM) | Urease IC50 (μM) |

|---|---|---|

| 2-(((1-(3-Methoxyphenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine | 0.15 | 0.30 |

| Other Derivative B | 0.25 | 0.45 |

The biological activity of this compound can be attributed to its ability to interact with specific target proteins involved in microbial growth and enzymatic pathways. The sulfonamide group enhances its binding affinity to bacterial enzymes, while the piperidine structure contributes to its overall pharmacological profile.

Comparison with Similar Compounds

Substituent Effects on the Phenylsulfonyl Group

Key Compounds :

- 6m : (S)-2-((4-chlorophenyl)((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)methyl)pyridine

- 6o : (S)-2-((4-chlorophenyl)((1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)methyl)pyridine

- 8g : 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-1,3,4-oxadiazole derivative

Analysis :

Core Structure Variations

Key Compounds :

- 10 : 3-(4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl)pyridine

- 6k: N-(2-(4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide

| Property | Target Compound (Piperidine-Thio-Pyridine) | Compound 10 (Thiazolylpyridine) | 6k (Piperazine-Sulfonamide) |

|---|---|---|---|

| Core Structure | Piperidine-thio-pyridine | Thiazolylpyridine | Piperazine-sulfonamide |

| Key Functional Groups | Sulfonyl, thioether | Methylsulfonyl, thiazole | Sulfonamide, fluorophenyl |

| Bioactivity | Pending data | Not reported | Antimicrobial (predicted) |

Analysis :

Computational Predictions

- highlights that chromeno-pyrimidine derivatives with piperidine groups exhibit favorable logP (2.5–3.5) and oral bioavailability . The target compound’s methoxy group may lower logP compared to chlorinated analogs, enhancing solubility.

Q & A

Basic Research Questions

Q. What are the critical synthetic pathways for 2-(((1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sulfonylation of piperidine derivatives followed by thioether linkage formation. Key steps include:

- Sulfonylation : Reacting piperidin-4-ylmethanol with 3-methoxyphenylsulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) .

- Thioether Formation : Coupling the sulfonylated intermediate with 2-mercaptopyridine via nucleophilic substitution.

- Optimization : Temperature (60–80°C) and solvent polarity (e.g., DMF vs. THF) significantly affect reaction rates and purity. Lower-polarity solvents may reduce side reactions but require longer reaction times .

Q. What structural features of this compound suggest potential bioactivity?

- Methodological Answer : The compound combines a sulfonamide group (hydrogen-bond acceptor), a piperidine ring (conformational flexibility), and a pyridyl-thioether moiety (electron-rich aromatic system). These features are common in enzyme inhibitors (e.g., kinase or protease targets) due to their ability to interact with catalytic pockets .

Q. How should researchers ensure safety during handling and storage?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact; acute toxicity data for similar sulfonamides indicate Category 4 hazards (oral/dermal/inhalation) .

- Storage : Store in airtight containers at –20°C under inert gas (argon) to prevent oxidation of the thioether group .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on the sulfonamide group’s affinity for ATP-binding pockets.

- ADME Prediction : Tools like SwissADME assess drug-likeness; the compound’s logP (~3.2) and topological polar surface area (~90 Ų) suggest moderate permeability but poor blood-brain barrier penetration .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Analysis : Validate activity thresholds using orthogonal assays (e.g., enzymatic vs. cell-based).

- Metabolite Screening : LC-MS/MS can identify degradation products that may interfere with activity .

- Structural Confirmation : X-ray crystallography or 2D-NMR (e.g., NOESY) confirms stereochemistry, which may explain divergent results .

Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?

- Methodological Answer :

- Prodrug Design : Modify the thioether group (e.g., oxidize to sulfone) to enhance solubility.

- Formulation : Use cyclodextrin-based carriers to improve bioavailability .

- Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., piperidine N-demethylation) and introduce blocking groups .

Q. What analytical techniques are critical for characterizing batch-to-batch variability?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.